molecular formula C6H11ClO4S2 B1471314 (1,1-Dioxothian-3-yl)methanesulfonyl chloride CAS No. 1781507-54-7

(1,1-Dioxothian-3-yl)methanesulfonyl chloride

Cat. No.: B1471314
CAS No.: 1781507-54-7
M. Wt: 246.7 g/mol
InChI Key: RXCXKYPIMGONDW-UHFFFAOYSA-N
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Description

(1,1-Dioxothian-3-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in various fields such as medical research, environmental research, and industrial research. This compound is known for its versatility and reactivity, making it a valuable reagent in organic synthesis and other scientific applications.

Preparation Methods

The synthesis of (1,1-Dioxothian-3-yl)methanesulfonyl chloride typically involves the reaction of thian-3-ylmethanol with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

(1,1-Dioxothian-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile such as an amine or alcohol. Common reagents for these reactions include primary and secondary amines, alcohols, and thiols.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates under specific conditions. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used in these reactions.

    Reduction Reactions: Reduction of this compound can lead to the formation of thian-3-ylmethanesulfonic acid or other reduced derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various sulfonyl derivatives and substituted thian-3-yl compounds.

Scientific Research Applications

(1,1-Dioxothian-3-yl)methanesulfonyl chloride finds applications in several scientific research areas:

    Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of complex compounds.

    Medicinal Chemistry: This compound is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Material Science: It is used in the preparation of advanced materials, including polymers and coatings, due to its reactivity and ability to modify surface properties.

    Environmental Research: The compound is studied for its potential use in environmental remediation processes, such as the degradation of pollutants

Mechanism of Action

The mechanism of action of (1,1-Dioxothian-3-yl)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

(1,1-Dioxothian-3-yl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the thian-3-yl moiety, which imparts distinct reactivity and properties.

Similar compounds include:

    Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar applications but lacks the thian-3-yl group.

    Benzenesulfonyl chloride: Another sulfonyl chloride with an aromatic ring, used in the synthesis of sulfonamides and other organic compounds.

This uniqueness makes this compound a valuable reagent in specific synthetic applications where the thian-3-yl group is desired.

Properties

IUPAC Name

(1,1-dioxothian-3-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-2-1-3-12(8,9)4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCXKYPIMGONDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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